Cas no 1286768-66-8 ((R)-3-(tert-Butyl)morpholine)

(R)-3-(tert-Butyl)morpholine 化学的及び物理的性質
名前と識別子
-
- (R)-3-(tert-Butyl)morpholine
- (3R)-3-tert-butylmorpholine
- CS-0444150
- SCHEMBL19223431
- Morpholine, 3-(1,1-dimethylethyl)-, (3R)-
- 1286768-66-8
- DTXSID30693469
- EN300-6953168
- DB-023233
-
- MDL: MFCD21340270
- インチ: InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
- InChIKey: YGBCOMFKPPSDAN-ZETCQYMHSA-N
- ほほえんだ: CC(C)(C)[C@@H]1COCCN1
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.896±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 189.0±15.0 ºC (760 Torr),
- フラッシュポイント: 71.7±9.8 ºC,
- ようかいど: 溶出度(40 g/l)(25ºC)、
(R)-3-(tert-Butyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM163481-1g |
(R)-3-(tert-butyl)morpholine |
1286768-66-8 | 97% | 1g |
$835 | 2024-08-02 | |
Alichem | A449036630-1g |
(R)-3-(tert-Butyl)morpholine |
1286768-66-8 | 97% | 1g |
711.04 USD | 2021-06-15 | |
Enamine | EN300-6953168-5.0g |
(3R)-3-tert-butylmorpholine |
1286768-66-8 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
Enamine | EN300-6953168-0.5g |
(3R)-3-tert-butylmorpholine |
1286768-66-8 | 95.0% | 0.5g |
$579.0 | 2025-03-12 | |
Enamine | EN300-6953168-0.1g |
(3R)-3-tert-butylmorpholine |
1286768-66-8 | 95.0% | 0.1g |
$257.0 | 2025-03-12 | |
Aaron | AR000YZX-10g |
Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |
1286768-66-8 | 95% | 10g |
$4413.00 | 2023-12-16 | |
Aaron | AR000YZX-500mg |
Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |
1286768-66-8 | 95% | 500mg |
$822.00 | 2025-02-13 | |
Aaron | AR000YZX-100mg |
Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |
1286768-66-8 | 95% | 100mg |
$379.00 | 2025-02-13 | |
1PlusChem | 1P000YRL-100mg |
Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |
1286768-66-8 | 97% | 100mg |
$212.00 | 2023-12-25 | |
Aaron | AR000YZX-50mg |
Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |
1286768-66-8 | 95% | 50mg |
$265.00 | 2025-02-13 |
(R)-3-(tert-Butyl)morpholine 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
(R)-3-(tert-Butyl)morpholineに関する追加情報
Research Brief on (R)-3-(tert-Butyl)morpholine (CAS: 1286768-66-8) in Chemical Biology and Pharmaceutical Applications
The compound (R)-3-(tert-Butyl)morpholine (CAS: 1286768-66-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral morpholine derivative serves as a critical building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its role as a key intermediate in the synthesis of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders.
One of the most notable applications of (R)-3-(tert-Butyl)morpholine is its incorporation into the structure of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the optimization of PI3K/mTOR dual inhibitors, where the tert-butyl group was found to enhance binding affinity and selectivity. The chiral center at the 3-position of the morpholine ring was shown to be crucial for maintaining the desired pharmacological activity, with the (R)-enantiomer exhibiting superior potency compared to its (S)-counterpart.
Recent synthetic methodologies have focused on improving the efficiency of (R)-3-(tert-Butyl)morpholine production. A breakthrough asymmetric synthesis approach, reported in Organic Letters (2024), achieved >99% enantiomeric excess using a novel chiral auxiliary strategy. This advancement addresses previous challenges in obtaining high-purity (R)-enantiomer, which is essential for pharmaceutical applications where stereochemical purity directly impacts drug efficacy and safety profiles.
In drug discovery programs, (R)-3-(tert-Butyl)morpholine has emerged as a privileged scaffold for CNS-targeting compounds. Its balanced lipophilicity (calculated logP of 1.2) and molecular weight (157.25 g/mol) make it particularly suitable for blood-brain barrier penetration. Several pharmaceutical companies have incorporated this moiety into their lead compounds for Alzheimer's disease and Parkinson's disease treatments, with preclinical data showing improved pharmacokinetic properties compared to earlier morpholine derivatives.
The safety profile of (R)-3-(tert-Butyl)morpholine has been extensively evaluated in recent toxicological studies. A comprehensive assessment published in Chemical Research in Toxicology (2023) reported favorable in vitro and in vivo safety parameters, with no significant genotoxicity or hepatotoxicity observed at therapeutic concentrations. These findings support its continued use as a building block in pharmaceutical development and suggest potential for direct therapeutic applications in certain contexts.
Looking forward, researchers are exploring novel derivatives of (R)-3-(tert-Butyl)morpholine with modified substitution patterns to further optimize drug-like properties. Computational modeling studies predict that strategic modifications to the tert-butyl group could yield compounds with enhanced target engagement while maintaining favorable ADME characteristics. These developments position (R)-3-(tert-Butyl)morpholine as a versatile and valuable tool in modern medicinal chemistry, with potential applications extending beyond its current uses in kinase inhibitor development.
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